Ethyl 3-((3-chlorophenyl)(methyl)amino)-3-oxopropanoate
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Overview
Description
Ethyl 3-(3-chloro-N-methylanilino)-3-oxopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ester functional group, a chloro-substituted aromatic ring, and a secondary amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(3-chloro-N-methylanilino)-3-oxopropanoate typically involves a multi-step process. One common method includes the reaction of ethyl acetoacetate with 3-chloro-N-methylaniline under acidic or basic conditions to form the desired ester. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of ethyl 3-(3-chloro-N-methylanilino)-3-oxopropanoate may involve large-scale batch or continuous processes. The use of automated reactors and precise control systems helps in maintaining consistent quality and efficiency. The raw materials are typically sourced in bulk, and the reaction parameters are optimized for scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3-chloro-N-methylanilino)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chloro group on the aromatic ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Ethyl 3-(3-chloro-N-methylanilino)-3-oxopropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-(3-chloro-N-methylanilino)-3-oxopropanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active intermediates, which may interact with enzymes or receptors in biological systems. The chloro-substituted aromatic ring and secondary amine can also participate in various biochemical pathways, influencing the compound’s overall activity.
Comparison with Similar Compounds
Ethyl 3-(3-chloro-N-methylanilino)-3-oxopropanoate can be compared with similar compounds such as:
Ethyl 3-(3-chloroanilino)-3-oxopropanoate: Lacks the N-methyl group, which may affect its reactivity and biological activity.
Ethyl 3-(3-bromo-N-methylanilino)-3-oxopropanoate: Contains a bromo group instead of a chloro group, leading to different chemical properties and reactivity.
Ethyl 3-(3-methylanilino)-3-oxopropanoate: Lacks the chloro group, which can significantly alter its chemical behavior and applications.
Properties
Molecular Formula |
C12H14ClNO3 |
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Molecular Weight |
255.70 g/mol |
IUPAC Name |
ethyl 3-(3-chloro-N-methylanilino)-3-oxopropanoate |
InChI |
InChI=1S/C12H14ClNO3/c1-3-17-12(16)8-11(15)14(2)10-6-4-5-9(13)7-10/h4-7H,3,8H2,1-2H3 |
InChI Key |
UBOXMTZTEVMORN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)N(C)C1=CC(=CC=C1)Cl |
Origin of Product |
United States |
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